3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride
Overview
Description
3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride, also known as MTBAH, is a synthetic organic compound with a molecular weight of 229.6 g/mol. It is a white crystalline solid that is soluble in water and other organic solvents. MTBAH is a useful reagent in organic synthesis and has numerous applications in scientific research. It is used in the synthesis of a variety of organic compounds, including amines, thiols, and other derivatives. It is also used in the synthesis of pharmaceuticals and other compounds of biological importance.
Scientific Research Applications
Synthesis and Drug Discovery Compounds containing the benzothiazole unit, such as those synthesized through innovative pathways, are pivotal in drug discovery. They serve as building blocks that can be substituted at multiple positions, enabling extensive exploration of chemical spaces around ligands for targeted applications (Durcik et al., 2020). Furthermore, thiazole derivatives have been synthesized and characterized for their antimicrobial activity and potential as biologically active compounds, illustrating the role of these structures in developing new therapeutic agents (Turan-Zitouni et al., 2004).
Corrosion Inhibition Benzothiazole derivatives have demonstrated efficacy as corrosion inhibitors, offering protection against steel corrosion in acidic environments. This application is crucial for extending the lifespan of metal infrastructures and reducing maintenance costs. The corrosion inhibition efficiency of these compounds has been attributed to their ability to adsorb onto surfaces through both physical and chemical means, showcasing the practical applications of these compounds in industrial settings (Hu et al., 2016).
Organic Photovoltaics The synthesis of star-shaped molecules with benzothiazole derivatives has paved the way for advancements in organic solar cells (OSCs). These compounds exhibit strong absorption peaks in the visible wavelength range, attributed to the charge transfer band of their donor-acceptor structure, which is essential for converting solar energy into electricity. This research highlights the potential of benzothiazole derivatives in renewable energy technologies (Wu et al., 2009).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride.
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities . For instance, some thiazole derivatives have demonstrated potent effects on prostate cancer .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
properties
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12;/h2-5,7H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXALZBHENGKXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.